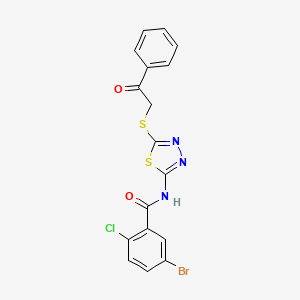

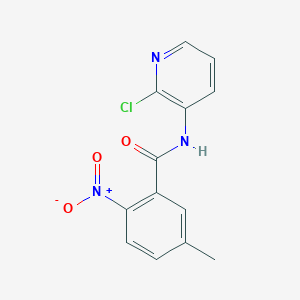

![molecular formula C15H23N3O2 B2882611 N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide CAS No. 2097897-31-7](/img/structure/B2882611.png)

N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide” is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse chemotherapeutic potentials . They have been used in various applications such as biological transformation agents, biological active agents, sensors for cancer, anticancer agents, catalysts for hydrolysis reactions and oxidation, medicines, and antibiotic agents .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of appropriate primary amines . A series of permeable N-(1H-pyrazol-4-yl)carboxamides was developed by introducing lipophilic bicyclic cores in place of the polar pyrazolopyrimidine core of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo .Molecular Structure Analysis

Pyrazole derivatives provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal . The structure of these compounds is critical for their biological activity .Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, a radical addition followed by intramolecular cyclization can afford the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research on compounds structurally related to N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide focuses on the synthesis and characterization of novel chemical entities. A study by McLaughlin et al. (2016) introduces a compound obtained from an internet vendor, highlighting the synthesis and analytical characterization, including chromatographic and spectroscopic methods. This research emphasizes the importance of accurate identification and characterization in the field of synthetic cannabinoids, where bioisosteric replacements play a significant role in medicinal chemistry (McLaughlin et al., 2016).

Antimicrobial Activity

The synthesis and in vitro antimicrobial activity of pyrazolyl-1-carboxamide derivatives have been explored, demonstrating the potential for these compounds in developing new antibacterial agents. Sharshira and Hamada (2011) synthesized a series of pyrazole-1-carboxamides and tested their antimicrobial activities, indicating the relevance of pyrazole derivatives in the search for novel antimicrobial compounds (Sharshira & Hamada, 2011).

Catalytic Applications

Research on the catalytic applications of pyrazole derivatives includes studies on metal complexes for oxidative functionalizations of alkanes, alkenes, and ketones under mild conditions. Martins and Pombeiro (2014) reviewed the use of tris(pyrazol-1-yl)methane metal complexes in oxidative functionalization, showcasing the versatility and efficiency of these catalysts in organic synthesis and potential industrial applications (Martins & Pombeiro, 2014).

Nematocidal Activity

The exploration of pyrazole carboxamide derivatives as fungicides and nematocides in agrochemicals has led to the identification of compounds with significant activity against specific pests. Zhao et al. (2017) synthesized a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, demonstrating their potential in addressing agricultural challenges through chemical interventions (Zhao et al., 2017).

Zukünftige Richtungen

The development of pyrazole derivatives as potential therapeutic agents is an active area of research. Future work could focus on optimizing the structure of these compounds to enhance their biological activity, selectivity, and safety profile. Further studies are also needed to fully understand their mechanism of action .

Wirkmechanismus

Target of Action

Similar compounds have shown in vitro antiparasitic activity againstL. amazonensis promastigotes and, to a lesser extent, L. braziliensis and L. infantum (chagasi syn.) . These targets play a crucial role in the life cycle of these parasites and their interaction with the host organism.

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function or structure that inhibit the growth or survival of the parasites .

Biochemical Pathways

Given its antiparasitic activity, it may interfere with essential metabolic pathways in the parasites, leading to their death or inhibition of growth .

Pharmacokinetics

Similar compounds have shown larvicidal activity againstPlutella xylostella at a concentration of 0.1 mg L −1 , suggesting that they may have good bioavailability and effective distribution within the organism.

Result of Action

The molecular and cellular effects of N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide’s action are likely to be the inhibition of growth or death of the targeted parasites. This is inferred from the compound’s in vitro antiparasitic activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide. For instance, the compound’s activity may be affected by the pH, temperature, and presence of other substances in the environment . .

Eigenschaften

IUPAC Name |

N-(4-pyrazol-1-ylcyclohexyl)oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c19-15(12-6-10-20-11-7-12)17-13-2-4-14(5-3-13)18-9-1-8-16-18/h1,8-9,12-14H,2-7,10-11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCZYXBDGMYNRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2CCOCC2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]guanidine](/img/structure/B2882528.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2882529.png)

![N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]but-2-ynamide](/img/structure/B2882530.png)

![(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2882531.png)

![2-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2882540.png)

![tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2882541.png)

![N-(3-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2882542.png)

![3-fluoro-4-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2882549.png)